N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide
Description
Pharmacological Relevance of Thiazole-Sulfonamide Hybrids
Thiazole-sulfonamide hybrids have garnered significant attention for their multifunctional neuroprotective properties. These compounds synergize the electron-rich, heteroaromatic thiazole ring with the sulfonamide group’s enzyme-inhibitory capabilities, enabling dual antioxidant and anti-apoptotic effects. In PD models, such hybrids mitigate 6-hydroxydopamine (6-OHDA)-induced neuronal damage by preserving mitochondrial membrane potential (MMP) and reducing reactive oxygen species (ROS) production. For instance, derivatives bearing halogen substituents (e.g., F, Br, Cl) demonstrate enhanced SIRT1 activation, a NAD+-dependent deacetylase critical for neuronal survival. Molecular docking studies reveal that sulfonamide oxygen atoms form hydrogen bonds with ASN226 in SIRT1, while thiazole rings engage in hydrophobic interactions with ARG446 and PRO447. These interactions stabilize SIRT1-ligand complexes, fostering downstream pathways linked to cellular longevity.
Table 1: Binding Affinities of Thiazole-Sulfonamide Hybrids with SIRT1
| Compound | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 1 (F) | -7.35 | ASN226, ARG446 |
| 2 (Br) | -7.58 | PRO212, LEU215 |
| 8 (Cl) | -7.83 | PRO212, LEU215 |
| RSV | -7.20 | GLU230, LYS3 |
Naphthalene Moieties in Bioactive Compounds
Naphthalene derivatives are prized in medicinal chemistry for their planar, hydrophobic structure, which enhances lipid solubility and central nervous system (CNS) penetration. In sulfonamide-based therapeutics, naphthalene moieties improve binding affinity to target proteins through π-π stacking and van der Waals interactions. For example, naphthalene-2-sulfonamide derivatives exhibit potent inhibition of carbonic anhydrase isoforms, a mechanism leveraged in antiglaucoma therapies. In the context of PD, the naphthalene group in N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide likely augments blood-brain barrier permeability, enabling effective concentrations in dopaminergic neurons. This structural feature aligns with bis-sulfonamide compounds that show promise in PD models by modulating SIRT1 and reducing α-synuclein aggregation.
Structural Motifs and Bioactivity Correlations
The integration of thiazole, sulfonamide, and naphthalene motifs creates a synergistic pharmacophore with enhanced bioactivity:
- Thiazole Ring : The 2-methyl-thiazole moiety contributes to electron delocalization, facilitating hydrogen bonding with key residues like ASN226 in SIRT1. Methyl substitution at the 2-position sterically shields the thiazole nitrogen, potentially reducing metabolic degradation.
- Sulfonamide Linker : The sulfonamide group acts as a hydrogen bond donor/acceptor, critical for anchoring the compound to SIRT1’s catalytic domain. Computational models suggest that sulfonyl oxygen interactions with ASN226 are pivotal for SIRT1 activation.
- Naphthalene System : The naphthalene moiety’s hydrophobicity enhances membrane permeability and stabilizes binding via aromatic interactions with PRO212 and LEU215 in SIRT1.
Mechanistic Insights :
- Oxidative Stress Mitigation : Pretreatment with thiazole-sulfonamide hybrids reduces ROS levels by 12–18% in 6-OHDA-treated neurons, comparable to resveratrol (RSV).
- Mitochondrial Protection : These compounds restore MMP by 22–30%, preventing cytochrome c release and caspase-3 activation.
- SIRT1 Activation : Hybrids increase SIRT1 activity by 34–46% in neuronal cells, promoting deacetylation of forkhead box O (FOXO) transcription factors and enhancing stress resistance.
Properties
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-14-21-20(13-25-14)16-6-9-18(10-7-16)22-26(23,24)19-11-8-15-4-2-3-5-17(15)12-19/h2-13,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQLSSWAIZTEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The phenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the sulfonation of the naphthalene ring, followed by the coupling of the sulfonamide group to the thiazole-phenyl intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions (e.g., temperature, pressure) can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, derivatives of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for tumor growth and survival.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it may act as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. This property could be harnessed for therapeutic purposes in conditions such as glaucoma and edema.
Biological Target Interaction
The compound's thiazole moiety is known to interact with biological targets such as receptors and enzymes. This interaction can lead to modulation of various biochemical pathways, which is crucial for drug design and development.
Polymeric Composites
In materials science, this compound can be utilized as a functional additive in polymeric composites. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in electronics and automotive industries.
Dyes and Pigments
The compound's vibrant color properties allow it to be explored as a dye or pigment in various applications ranging from textiles to coatings. Its stability under light exposure makes it a candidate for long-lasting colorants.
Case Studies
-
Antimicrobial Screening :
A study conducted on derivatives of this compound showed effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. -
Anticancer Activity :
In vitro studies highlighted that specific derivatives inhibited proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. -
Enzyme Inhibition :
Research demonstrated that the compound effectively inhibited carbonic anhydrase with an IC50 value indicating strong potential for therapeutic applications in treating conditions like glaucoma.
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory actions .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Functional Group Impact
- Sulfonamide vs. Acetamide : Sulfonamides (target compound) generally exhibit stronger hydrogen-bonding capacity and acidity compared to acetamides (e.g., ), which may enhance target binding in enzyme-active sites .
- Thiazole Substituents : Methyl groups on the thiazole (target compound) provide moderate steric hindrance, whereas cyclopropyl () or chlorophenyl () substituents may alter electronic properties or binding specificity .
Biological Activity
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 857283-96-6 |
| Molecular Formula | C20H16N2O2S2 |
| Molecular Weight | 380.48 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene sulfonamide derivatives with thiazole-containing phenyl groups. This can be achieved through various coupling reactions, which enhance the bioactivity of the resultant compound.
1. Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety in this compound contributes to its antibacterial activity, with minimum inhibitory concentrations (MICs) reported in the range of 16 to 32 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Antitumor Activity
Thiazole derivatives have been recognized for their potential as anticancer agents. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's IC50 values suggest potent activity, with some derivatives showing IC50 values lower than that of standard chemotherapeutics like doxorubicin . The structural components, particularly the thiazole and naphthalene rings, are crucial for enhancing cytotoxicity through mechanisms such as apoptosis induction.
3. Anticonvulsant Activity
Research has also explored the anticonvulsant properties of thiazole derivatives. Compounds similar to this compound have shown promise in alleviating seizures in animal models, with protective indices indicating effective dosage ranges . The mechanism is believed to involve modulation of neurotransmitter systems.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Key SAR Insights:
- Thiazole Ring: Essential for antimicrobial and anticancer activity; modifications can enhance potency.
- Naphthalene Core: Provides hydrophobic interactions that may improve cellular uptake.
- Substituents on Phenyl Group: Electron-donating or withdrawing groups can significantly affect activity profiles.
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer efficacy of thiazole-containing compounds, this compound demonstrated significant growth inhibition in A431 and HT29 cell lines with IC50 values lower than 10 µM. The study utilized molecular dynamics simulations to elucidate binding interactions with target proteins involved in cancer progression .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial assay evaluated the effectiveness of various thiazole derivatives against clinically relevant pathogens. This compound exhibited notable activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for further development in antibiotic therapy .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide?
- Methodological Answer : The compound can be synthesized via sulfonylation reactions using naphthalene-2-sulfonyl chloride and a substituted aniline precursor. Key steps include:
- Precursor preparation : The 2-methyl-1,3-thiazole-substituted aniline intermediate is synthesized by coupling 4-aminophenylthiazole derivatives with propargyl bromide or analogous alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) .
- Sulfonamide formation : React the thiazole-aniline intermediate with naphthalene-2-sulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) at 0–25°C, followed by purification via column chromatography .
- Validation : Monitor reaction progress using TLC (n-hexane:ethyl acetate, 9:1) and confirm purity via NMR and HPLC.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction (SCXRD) : Employ SHELXL for refinement to resolve bond lengths, angles, and torsional conformations .
- Spectroscopic techniques : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values to validate the sulfonamide linkage and thiazole ring geometry .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 431.37).
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer :
- Molecular docking : Screen analogs against target proteins (e.g., β₃-adrenergic receptors) using software like AutoDock Vina to predict binding affinities. Compare with experimental EC₅₀ values to identify discrepancies .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of sulfonamide-protein interactions. Focus on hydrogen-bonding networks involving the thiazole and naphthalene moieties .
Q. What experimental approaches can elucidate the mechanism of action in biological systems?
- Methodological Answer :
- Kinetic assays : Measure enzyme inhibition (e.g., carbonic anhydrase II) via stopped-flow spectroscopy using 4-nitrophenyl acetate as a substrate. Compare IC₅₀ values with structurally related sulfonamides .
- Cellular uptake studies : Use fluorescently tagged analogs (e.g., BODIPY-conjugated) and confocal microscopy to track subcellular localization in target tissues .
Q. How can crystallographic data resolve ambiguities in polymorphic forms of this compound?
- Methodological Answer :
- High-throughput crystallization : Screen >100 solvent conditions (e.g., PEGs, alcohols) using vapor diffusion. Analyze crystals with SCXRD and compare unit cell parameters to identify polymorphs .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to distinguish disordered vs. ordered regions in the naphthalene-thiazole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
